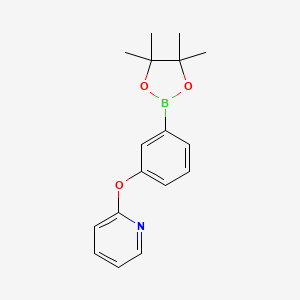

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

Descripción

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is an organic compound that features a pyridine ring attached to a phenoxy group, which is further substituted with a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Propiedades

Fórmula molecular |

C17H20BNO3 |

|---|---|

Peso molecular |

297.2 g/mol |

Nombre IUPAC |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h5-12H,1-4H3 |

Clave InChI |

JVQPZLZBUBSDLF-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxy compound that contains the dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxy groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.

Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a pyridine moiety linked to a phenoxy group that is further substituted with a boron-containing dioxaborolane. This structure imparts specific reactivity and solubility characteristics that are advantageous in various chemical reactions.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of pyridine derivatives against cancer cells by facilitating targeted drug delivery or improving solubility in biological systems .

Antimicrobial Properties : Studies have shown that certain pyridine derivatives possess antimicrobial activity. The presence of the boron atom in this compound may contribute to its efficacy against various pathogens by disrupting cellular functions or inhibiting essential enzymatic processes .

Organic Synthesis

Borylation Reactions : The compound can serve as a borylating agent in organic synthesis. Borylation is a critical step in the formation of carbon-boron bonds, which are pivotal for further functionalization in complex organic molecules. Its application in palladium-catalyzed reactions has been documented, showcasing its utility in synthesizing diverse organic compounds .

Cross-Coupling Reactions : As a boronic acid pinacol ester derivative, this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds from aryl halides and boronic acids. This reaction is fundamental in constructing complex molecular architectures used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymers has been explored for creating materials with enhanced thermal and mechanical properties. The unique reactivity of the dioxaborolane group can facilitate cross-linking or polymerization processes, leading to materials with tailored properties for specific applications .

Sensors and Catalysts : Research indicates that boron-containing compounds can be effective in developing sensors for detecting various analytes due to their ability to form complexes with different ions. Additionally, their catalytic properties make them suitable candidates for various chemical transformations .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyridine-boron compounds on breast cancer cell lines. Results demonstrated that the presence of the dioxaborolane moiety significantly enhanced cytotoxicity compared to non-boronated analogs. Mechanistic studies suggested that these compounds induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 2: Borylation Efficiency

In a comparative study on borylation reactions involving different boron reagents, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine was found to provide higher yields and selectivity for the target products compared to traditional borylation agents. This study highlighted the efficiency of this compound in facilitating palladium-catalyzed borylation under mild conditions .

Mecanismo De Acción

The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine exerts its effects involves the interaction of the dioxaborolane group with various molecular targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which makes it useful in catalysis and molecular recognition .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

What sets 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine apart from similar compounds is its unique combination of a pyridine ring and a phenoxy group with a dioxaborolane moiety. This structure imparts distinct reactivity and properties, making it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.

Actividad Biológica

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine can be summarized as follows:

- IUPAC Name : 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- SMILES Notation : CC1(C)OB(OC1(C)C)C1=CC=NC=C1

Anticancer Properties

Recent studies have indicated that compounds containing pyridine and dioxaborole moieties exhibit significant anticancer activity. For instance, derivatives of pyridine have demonstrated potent inhibition against various cancer cell lines. The mechanism typically involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

- Mechanism of Action : The dioxaborole group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. This interaction can lead to the disruption of cancer cell metabolism and induce apoptosis.

- Case Study : In a study evaluating the cytotoxic effects of similar compounds on breast cancer cells (MCF-7), the derivatives showed a half-maximal inhibitory concentration (IC) in the low micromolar range (0.5–5 µM), indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains:

- Activity Against Resistant Strains : Compounds featuring the dioxaborole structure have shown effectiveness against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported were between 4–8 µg/mL for some derivatives .

- Broader Spectrum : Other studies highlighted activity against Mycobacterium abscessus and Mycobacterium smegmatis, with MIC values suggesting potential use in treating resistant infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg in mice |

These parameters indicate a favorable pharmacokinetic profile with acceptable toxicity levels in preliminary animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.